molecular formula C10H22ClN B1485359 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride CAS No. 2097965-17-6

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B1485359
CAS No.: 2097965-17-6
M. Wt: 191.74 g/mol
InChI Key: IOCRDGVMYWGQNY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride (CAS: 2097965-17-6) is a cycloalkyl-substituted ethylamine derivative. Its structure comprises a cyclohexane ring with two methyl groups at the 3-position and an ethylamine side chain, protonated as a hydrochloride salt. This compound is primarily used in research settings, likely as a synthetic intermediate or for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(3,3-dimethylcyclohexyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-10)5-7-11;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCRDGVMYWGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone as the starting material.

  • Reduction: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Amination: The resulting alcohol is then converted to the amine group through amination reactions, often using reagents like ammonia or ammonium chloride.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt, typically using hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction and amination processes to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: The compound can be further reduced to form secondary or tertiary amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.

  • Reduction Products: Secondary and tertiary amines.

  • Substitution Products: Halogenated compounds and other substituted amines.

Scientific Research Applications

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Ethylamine Derivatives

2-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride (CAS: 1427173-51-0)
  • Structural Differences : Replaces the dimethylcyclohexyl group with a difluorocyclobutyl ring.
  • Molecular Weight : 171.62 g/mol (vs. ~190.45 g/mol for the target compound).
  • Key Properties: Smaller ring size (cyclobutane vs. cyclohexane) reduces steric hindrance. Purity: 95% (industrial grade) .
2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride (CAS: 1955554-67-2)
  • Structural Differences : Features a methoxy group on the cyclobutane ring.
  • Molecular Formula: C₇H₁₅NO·HCl.
  • Key Properties: Methoxy group increases polarity, enhancing water solubility but decreasing membrane permeability.

Aromatic Phenethylamine Derivatives

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
  • Structural Differences : Aromatic phenyl ring with methoxy and methyl substituents instead of a cyclohexyl group.
  • Key Properties: Acts as a serotonin receptor agonist, highlighting the pharmacological relevance of aromatic systems.
Dopamine Hydrochloride (CAS: 62-31-7)
  • Structural Differences : Catechol (3,4-dihydroxyphenyl) group instead of cyclohexyl.
  • Key Properties :
    • High water solubility due to hydroxyl groups, enabling clinical use in treating shock.
    • Rapid metabolism and short half-life compared to lipophilic cyclohexyl derivatives .

Cyclohexanamine Derivatives Without Ethyl Chains

(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride
  • Structural Differences : Lacks the ethylamine side chain.
  • Molecular Weight : 163.69 g/mol (C₈H₁₈ClN).
  • Key Properties :
    • Reduced steric bulk and lower molecular weight may enhance bioavailability but limit receptor interaction complexity.
    • Chiral center (R-configuration) could influence enantioselective biological activity .

Cyclohexanone Derivatives with Aminomethyl Groups

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
  • Structural Differences: Introduces a ketone group and dimethylaminomethyl substituent.
  • Key Properties: Ketone functionality increases reactivity (e.g., in Schiff base formation). Potential use as a Mannich base intermediate in organic synthesis .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Key Properties
Target Compound ~190.45 3,3-Dimethylcyclohexyl High lipophilicity, steric bulk
2-(3,3-Difluorocyclobutyl)ethylamine HCl 171.62 3,3-Difluorocyclobutyl Enhanced metabolic stability, lower weight
2C-D ~215.7* 2,5-Dimethoxy-4-methylphenyl Serotonin receptor agonist, aromatic
Dopamine HCl 189.64 3,4-Dihydroxyphenyl High solubility, clinical use
(1R)-3,3-Dimethylcyclohexanamine HCl 163.69 3,3-Dimethylcyclohexyl Chiral, reduced steric bulk

*Estimated based on molecular formula.

Key Findings and Implications

  • Pharmacological Potential: Aromatic analogs (e.g., 2C-D, dopamine) demonstrate receptor-specific activity, whereas cycloalkyl derivatives may target different pathways (e.g., ion channels or enzymes).

Biological Activity

2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H19_{19}N·HCl
  • Molecular Weight: Approximately 183.31 g/mol
  • Solubility: The hydrochloride form enhances solubility in water, facilitating biological studies.

The compound features a cyclohexyl group with two methyl substitutions at the 3-position, which influences its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits various pharmacological effects:

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding: The compound likely binds to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
  • Enzyme Interaction: It may also interact with enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsUnique Features
1-(2-Aminoethyl)-pyrrolidineContains a pyrrolidine ringKnown for neuroprotective effects
2-(Cyclohexyl)ethanamineCyclohexyl group without methyl substitutionPrimarily used as a solvent
1-(3,3-Dimethylcyclohexyl)ethanamineSimilar cyclohexyl structureExhibits enhanced lipophilicity

The structural differences significantly influence their biological activities and interaction profiles.

Case Studies and Research Findings

  • Neuropharmacology Studies:
    • Research has highlighted the potential of related compounds in modulating mood disorders. For instance, analogs have demonstrated efficacy in preclinical models for anxiety and depression .
  • Antimicrobial Screening:
    • A study evaluating the antimicrobial properties of related aliphatic amines found that certain derivatives exhibited significant antibacterial activity against common pathogens. This suggests that this compound may warrant similar investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride

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